3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2
Overview
Description
3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2: is a synthetic derivative of vitamin D2, where the hydroxyl group at the 3-position is protected by a tert-butyldimethylsilyl group This modification enhances the stability of the compound, making it useful in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 typically involves the protection of the hydroxyl group at the 3-position of vitamin D2. The process can be summarized as follows:
Starting Material: Vitamin D2 (ergocalciferol).
Protecting Group Introduction: The hydroxyl group at the 3-position is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran.
Reaction Conditions: The reaction is typically performed at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Purification: The product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The purification steps may involve high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 can undergo various chemical reactions, including:
Deprotection: The tert-butyldimethylsilyl group can be removed under acidic conditions or by using fluoride ions (e.g., tetra-n-butylammonium fluoride).
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., acetic acid) or fluoride ions (e.g., tetra-n-butylammonium fluoride).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed
Deprotection: Vitamin D2 (ergocalciferol).
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives of vitamin D2.
Scientific Research Applications
3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 has several scientific research applications, including:
Chemistry: Used as a protected intermediate in the synthesis of complex molecules.
Biology: Studied for its role in calcium homeostasis and bone health.
Medicine: Investigated for its potential therapeutic effects in treating vitamin D deficiency and related disorders.
Industry: Utilized in the production of vitamin D supplements and fortified foods.
Mechanism of Action
The mechanism of action of 3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 involves its conversion to the active form of vitamin D2 (ergocalciferol) upon deprotection. Ergocalciferol then binds to the vitamin D receptor (VDR) in target cells, regulating the expression of genes involved in calcium and phosphate homeostasis. This process is crucial for maintaining bone health and preventing diseases such as rickets and osteomalacia.
Comparison with Similar Compounds
Similar Compounds
3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal: Another compound with a tert-butyldimethylsilyl protecting group, used in carbohydrate chemistry.
tert-Butyldimethylsilyl chloride: A reagent used for introducing the tert-butyldimethylsilyl protecting group.
tert-Butyldiphenylsilyl chloride: A similar silylating agent with different steric and electronic properties.
Uniqueness
3-O-(tert-Butyldimethylsilyl)-5,6-trans-vitamin D2 is unique due to its specific application in vitamin D2 chemistry. The tert-butyldimethylsilyl group provides stability and protection, allowing for selective reactions and modifications. This makes it a valuable intermediate in the synthesis of vitamin D2 derivatives and related compounds.
Properties
IUPAC Name |
[(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58OSi/c1-24(2)25(3)14-15-27(5)31-20-21-32-28(13-12-22-34(31,32)9)17-18-29-23-30(19-16-26(29)4)35-36(10,11)33(6,7)8/h14-15,17-18,24-25,27,30-32H,4,12-13,16,19-23H2,1-3,5-11H3/b15-14+,28-17+,29-18+/t25-,27+,30-,31+,32-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHUIJWPZSWHEE-HJAIBIIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301098697 | |
Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301098697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104846-63-1 | |
Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104846-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301098697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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